MFCD16200872
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Overview
Description
MFCD16200872 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16200872 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the purity and yield of the final product. Typical reaction conditions involve maintaining precise temperatures, pH levels, and reaction times to achieve optimal results.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the production process, ensuring that large quantities of the compound can be produced with high purity and minimal impurities.
Chemical Reactions Analysis
Types of Reactions: MFCD16200872 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its versatility.
Scientific Research Applications
MFCD16200872 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of MFCD16200872 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making this compound a valuable tool in scientific research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD16200872 include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain molecular targets. These characteristics make it a valuable compound for a wide range of applications, from basic research to industrial production.
Conclusion
This compound is a versatile and valuable compound with numerous applications in various scientific fields. Its unique properties and potential for modification through chemical reactions make it an essential tool for researchers and industry professionals alike. As research continues, the full potential of this compound is likely to be further explored and realized.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEDLHZTUQREGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680871 |
Source
|
Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-80-8 |
Source
|
Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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